2-(3-Chloro-4-methoxybenzoyl)-1-benzofuran-3-amine
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Overview
Description
This compound is a benzofuran derivative. Benzofurans are heterocyclic compounds with a fused benzene and furan ring. They are used in various fields such as pharmaceuticals, agrochemicals, and materials due to their diverse biological activities .
Chemical Reactions Analysis
Benzofurans can undergo various chemical reactions depending on the functional groups present. For example, the amine group might undergo reactions typical of amines, such as acylation or alkylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the amine group might make it a base, and the chloro group might make it more reactive .Scientific Research Applications
Synthesis and Potential Applications
The compound 2-(3-Chloro-4-methoxybenzoyl)-1-benzofuran-3-amine has not been directly referenced in available literature. However, studies on related benzofuran derivatives provide insights into the potential applications and synthesis pathways that could be relevant for scientific research involving similar compounds.
Synthesis and Analgesic Activity : Research has explored the synthesis and analgesic activity of substituted 1-benzofurans and 1-benzothiophenes, including the creation of 2-benzoyl-1-benzofuran-3-amines from 2-hydroxybenzonitrile and bromoethanone derivatives. These compounds, including variations like 2-benzoyl-7-methoxy-1-benzofuran-3-amine, have shown considerable analgesic activity, suggesting potential pharmacological uses for related benzofuran derivatives (Rádl, Hezký, Konvička, & Krejci, 2000).
Natural Product Derivatives : In the realm of natural products, derivatives of griseofulvin from mangrove endophytic fungi have been identified, showcasing the diversity of benzofuran derivatives in nature and their potential for antimicrobial and antitumor activities (Xia et al., 2011).
Toxicokinetic Studies : Toxicokinetic data for NBOMe derivatives, which are structurally related to benzofuran compounds, have been explored to understand drug interactions, polymorphisms, and elimination routes. This research is crucial for identifying these substances in cases of abuse or intoxication and for risk assessment in forensic and clinical toxicology (Richter et al., 2019).
Biological Evaluation of Derivatives : The structural revision and synthesis of benzofuran derivatives for biological evaluation have demonstrated moderate antibacterial activity and cytotoxicity against cancer cell lines, hinting at the therapeutic potential of benzofuran compounds in medicine (Noviany et al., 2020).
Diverse Synthetic Applications : The concise synthesis of α-substituted 2-benzofuranmethamines and other benzofuran derivatives through intermediates highlights the versatility of these compounds in synthetic chemistry, potentially leading to new materials or pharmaceutical agents (Wongsa et al., 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(3-amino-1-benzofuran-2-yl)-(3-chloro-4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3/c1-20-13-7-6-9(8-11(13)17)15(19)16-14(18)10-4-2-3-5-12(10)21-16/h2-8H,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBZCUOZAKQXGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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